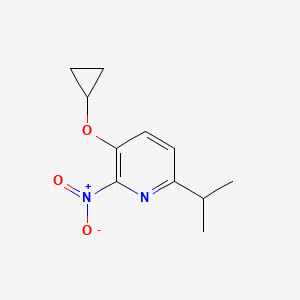
3-Cyclopropoxy-6-isopropyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-isopropyl-2-nitropyridine: is an organic compound with the molecular formula C11H14N2O3 . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a cyclopropoxy group at the third position, an isopropyl group at the sixth position, and a nitro group at the second position on the pyridine ring. These substituents confer unique chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-6-isopropyl-2-nitropyridine typically involves the nitration of a pre-existing pyridine ring. One common method is the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The cyclopropoxy and isopropyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nitration and substitution reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-6-isopropyl-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the second position makes the pyridine ring electron-deficient, facilitating nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia and amines, often under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Aminopyridine Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
3-Cyclopropoxy-6-isopropyl-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-isopropyl-2-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the cyclopropoxy and isopropyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Nitropyridine: Lacks the cyclopropoxy and isopropyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2-Nitropyridine: The nitro group is positioned differently, affecting the compound’s reactivity and interactions.
6-Isopropylpyridine: Lacks the nitro and cyclopropoxy groups, resulting in different chemical properties and applications.
Uniqueness: 3-Cyclopropoxy-6-isopropyl-2-nitropyridine is unique due to the combination of its substituents, which confer specific steric and electronic properties
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-nitro-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9-5-6-10(16-8-3-4-8)11(12-9)13(14)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
GKJKKVOMWRIBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


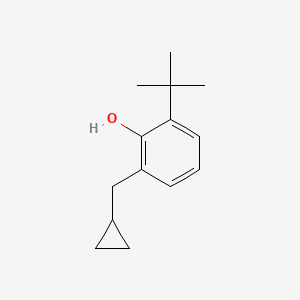
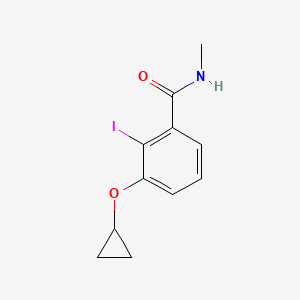
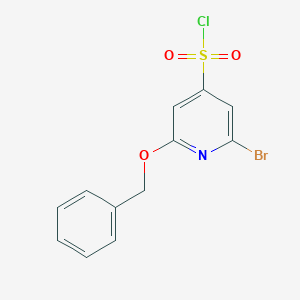
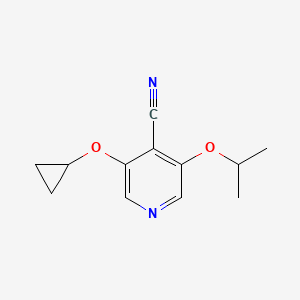
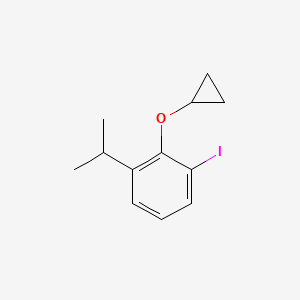
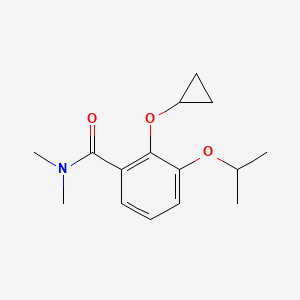
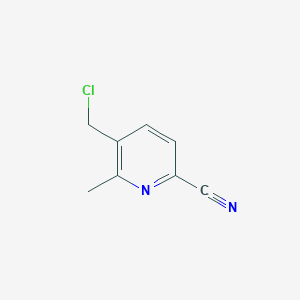
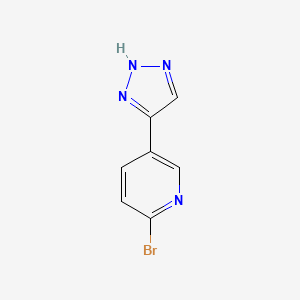
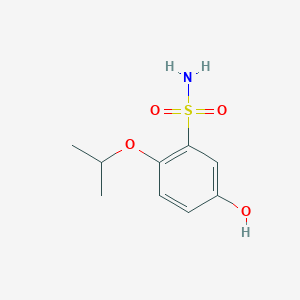


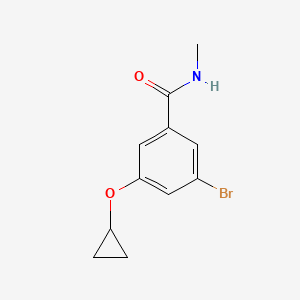
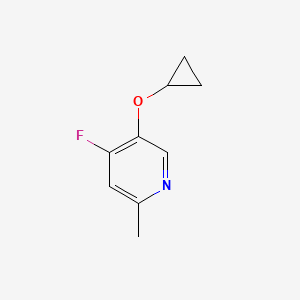
![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
